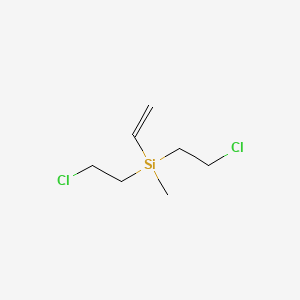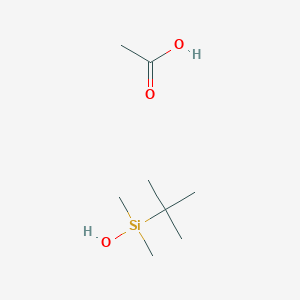
Acetic acid;tert-butyl-hydroxy-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tert-butyl-hydroxy-dimethylsilane is a chemical compound with the molecular formula C8H20O3Si. It is known for its role as a protecting group in organic synthesis, particularly for alcohols. This compound is used to temporarily mask the reactivity of hydroxyl groups during chemical reactions, allowing for selective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tert-butyl-hydroxy-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The product is then purified by standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tert-butyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl-dimethylsilyl ethers.
Reduction: It can be reduced back to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different silyl ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.
Major Products
The major products formed from these reactions include tert-butyl-dimethylsilyl ethers, alcohols, and various substituted silyl compounds .
Scientific Research Applications
Acetic acid;tert-butyl-hydroxy-dimethylsilane is widely used in scientific research for its role as a protecting group. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting hydroxyl groups.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals by protecting reactive groups during drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;tert-butyl-hydroxy-dimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage prevents the hydroxyl group from participating in unwanted side reactions. The silyl ether can be selectively removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid (tertbutyldimethylsilyl) ester
- Acetoxy-tert-butyl-dimethylsilan
- Silanol, (1,1-dimethylethyl)dimethyl-,acetate
Uniqueness
Acetic acid;tert-butyl-hydroxy-dimethylsilane is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for sensitive hydroxyl groups in complex synthetic pathways .
Properties
CAS No. |
37170-48-2 |
|---|---|
Molecular Formula |
C8H20O3Si |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H16OSi.C2H4O2/c1-6(2,3)8(4,5)7;1-2(3)4/h7H,1-5H3;1H3,(H,3,4) |
InChI Key |
QUFVZTLNLWPNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
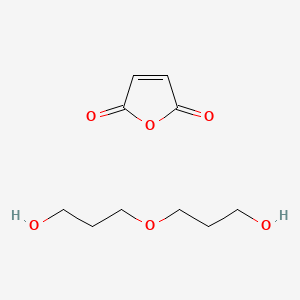
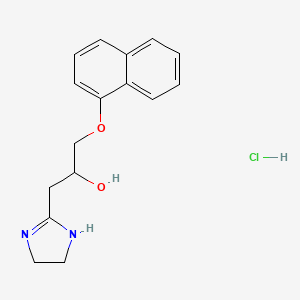
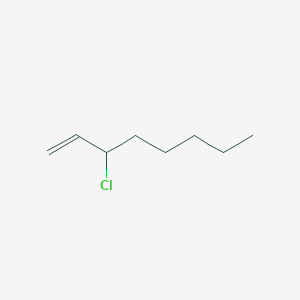
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
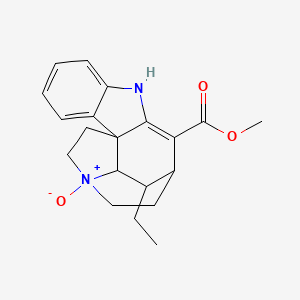
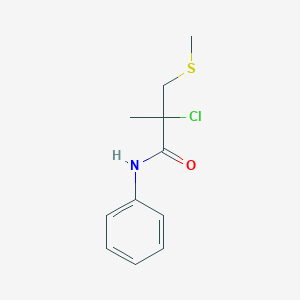
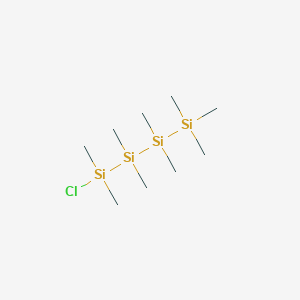
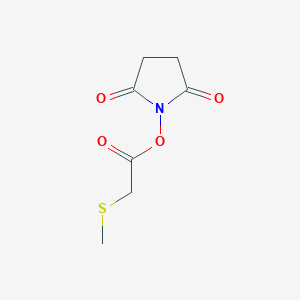
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

